Tripropylsulfanium chloride
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Overview
Description
Tripropylsulfanium chloride is a chemical compound known for its unique properties and applications in various fields of science and industry It is a sulfonium salt, which means it contains a positively charged sulfur atom bonded to three propyl groups and a chloride ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tripropylsulfanium chloride typically involves the reaction of tripropylsulfonium iodide with a chloride source. One common method is to react tripropylsulfonium iodide with sodium chloride in an aqueous solution, resulting in the formation of this compound and sodium iodide as a byproduct. The reaction is usually carried out under mild conditions, with the temperature maintained at room temperature to slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and controlled reaction environments. The final product is typically purified through crystallization or other separation techniques to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Tripropylsulfanium chloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert it back to the corresponding sulfide or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate. These reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used in these reactions, often in solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as hydroxide ions, alkoxide ions, or amines can be used in substitution reactions, usually in polar solvents like water or alcohols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfides or other reduced forms.
Substitution: Various substituted sulfonium salts, depending on the nucleophile used.
Scientific Research Applications
Tripropylsulfanium chloride has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonium ylides, which are intermediates in various chemical reactions.
Medicine: Research is ongoing into its potential use in drug development, particularly as a precursor for biologically active compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism by which tripropylsulfanium chloride exerts its effects involves the interaction of the positively charged sulfur atom with various molecular targets. In chemical reactions, it acts as an electrophile, attracting nucleophiles to form new bonds. In biological systems, it can interact with nucleophilic sites on biomolecules, leading to modifications that can affect their function and activity. The specific pathways and targets involved depend on the context of its use and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
Triphenylsulfonium chloride: Similar in structure but with phenyl groups instead of propyl groups.
Trimethylsulfonium chloride: Contains methyl groups instead of propyl groups.
Triethylsulfonium chloride: Contains ethyl groups instead of propyl groups.
Uniqueness
Tripropylsulfanium chloride is unique due to the presence of propyl groups, which impart different steric and electronic properties compared to other sulfonium salts. These differences can affect its reactivity, solubility, and interactions with other molecules, making it suitable for specific applications where other sulfonium salts may not be as effective.
Properties
CAS No. |
144861-60-9 |
---|---|
Molecular Formula |
C9H21ClS |
Molecular Weight |
196.78 g/mol |
IUPAC Name |
tripropylsulfanium;chloride |
InChI |
InChI=1S/C9H21S.ClH/c1-4-7-10(8-5-2)9-6-3;/h4-9H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
PEMQHKWJBNHRRV-UHFFFAOYSA-M |
SMILES |
CCC[S+](CCC)CCC.[Cl-] |
Canonical SMILES |
CCC[S+](CCC)CCC.[Cl-] |
Origin of Product |
United States |
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